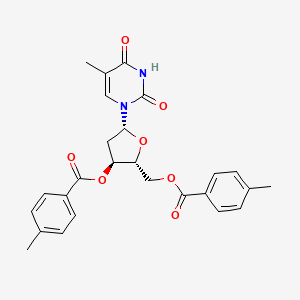
3',5'-DI-O-(4-Methylbenzoyl)-thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is a modified nucleoside derivative It is a thymidine molecule that has been chemically altered by the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete acylation.
Industrial Production Methods
While specific industrial production methods for 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent quality control throughout the process.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds formed during acylation can be hydrolyzed under acidic or basic conditions, reverting the molecule back to thymidine and 4-methylbenzoic acid.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Thymidine and 4-methylbenzoic acid.
Substitution: Thymidine derivatives with different acyl groups.
Wissenschaftliche Forschungsanwendungen
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer nucleoside analogs.
Molecular Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Chemical Biology: The compound can be used to investigate the interactions between nucleosides and various enzymes or proteins.
Wirkmechanismus
The mechanism of action of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine largely depends on its use and the context in which it is applied. In medicinal chemistry, for instance, the compound may act as a prodrug, where the benzoyl groups are cleaved off in vivo to release the active thymidine molecule. The released thymidine can then be incorporated into DNA, potentially interfering with viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’,5’-DI-O-(4-Methylbenzoyl)-uridine: Similar structure but with uridine instead of thymidine.
3’,5’-DI-O-(4-Methylbenzoyl)-cytidine: Similar structure but with cytidine instead of thymidine.
Uniqueness
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can alter its chemical properties, making it distinct from other nucleoside derivatives. The presence of thymidine also gives it unique biological properties, particularly in the context of DNA synthesis and repair.
Eigenschaften
Molekularformel |
C26H26N2O7 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1 |
InChI-Schlüssel |
PUSZQUJVSQNJEI-BHDDXSALSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



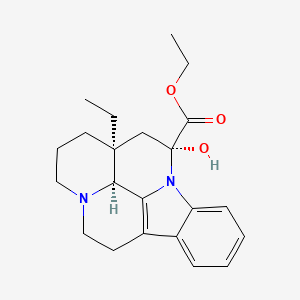
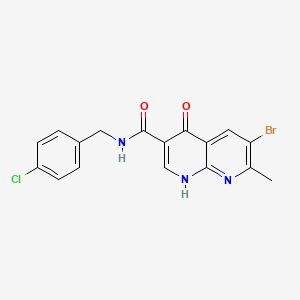
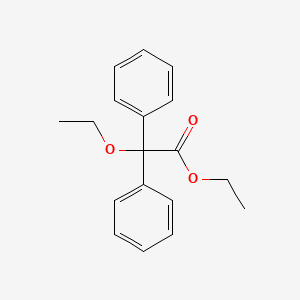


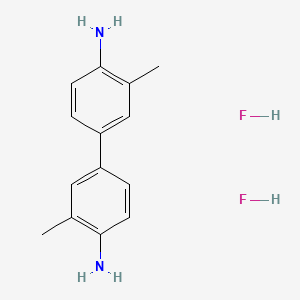


![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)


![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
